Product packaging for 2,6-dichloropyridin-4-amine Hydrochloride(Cat. No.:CAS No. 1049730-38-2)

2,6-dichloropyridin-4-amine Hydrochloride

Cat. No.: B3432906
CAS No.: 1049730-38-2
M. Wt: 199.46 g/mol
InChI Key: SATKHNGZXGJMEW-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Pyridine (B92270) Chemistry

Pyridine, a heterocyclic aromatic organic compound, was first isolated in the mid-19th century. Its unique structure, resembling a benzene (B151609) ring with one carbon atom replaced by nitrogen, has captivated chemists for generations. The development of synthetic methods for pyridine and its derivatives has been a cornerstone of organic chemistry, enabling the creation of a vast array of molecules with diverse applications.

Early synthetic routes to pyridines were often inefficient. However, the work of chemists like Arthur Hantzsch in the late 19th century revolutionized the field, providing more systematic and versatile methods for constructing the pyridine ring. Over the years, numerous other synthetic strategies have been developed, further expanding the accessibility and diversity of pyridine-based compounds.

Significance of Dichloropyridine Frameworks in Organic Synthesis and Chemical Research

The introduction of chlorine atoms onto the pyridine ring, creating dichloropyridines, significantly alters the electronic properties and reactivity of the molecule. These halogenated frameworks are highly valuable intermediates in organic synthesis. The chlorine atoms can serve as leaving groups in nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Dichloropyridine derivatives are key building blocks in the synthesis of numerous commercial products, including pharmaceuticals and agrochemicals. Their utility stems from the ability to selectively functionalize the pyridine ring, leading to the construction of complex molecular architectures with specific biological activities.

Overview of Key Academic Research Areas for 2,6-Dichloropyridin-4-amine Hydrochloride

Academic research involving this compound primarily focuses on its role as a versatile chemical intermediate. The compound itself is often not the final target of research but rather a crucial starting material for the synthesis of more complex molecules. Key research areas include:

Pharmaceutical Development: The free amine, 4-amino-2,6-dichloropyridine (B16260), is utilized in the creation of various pharmaceuticals, particularly in the development of treatments for conditions like cancer and infections due to its biological activity. researchgate.net The hydrochloride salt serves as a more soluble precursor in these synthetic pathways.

Agrochemical Chemistry: This compound is a key intermediate in the synthesis of herbicides, contributing to improved crop yields by effectively controlling unwanted plant growth. researchgate.net

Material Science: The dichloropyridine framework is incorporated into the production of specialty polymers and coatings, enhancing durability and resistance to environmental factors. researchgate.net

Organic Synthesis Methodology: The reactivity of the chloro and amino groups on the pyridine ring is a subject of academic study, with researchers exploring new synthetic transformations and reaction conditions. A facile synthetic route to the important intermediate 4-amino-2,6-dichloropyridine has been developed, starting from the oxidation of 2,6-dichloropyridine.

Chemical and Physical Properties

Below are tables detailing some of the known properties of the free amine, 4-amino-2,6-dichloropyridine, which provide insight into the characteristics of its hydrochloride salt.

Physical Properties of 4-Amino-2,6-dichloropyridine

PropertyValueSource
Molecular FormulaC5H4Cl2N2 nih.govsigmaaldrich.comchemicalbook.comgoogle.comnih.gov
Molecular Weight163.00 g/mol nih.govsigmaaldrich.comchemicalbook.comgoogle.comnih.gov
Melting Point169-173 °C sigmaaldrich.comchemicalbook.com
AppearanceWhite to brown powder/crystal tcichemicals.com

Spectroscopic Data of 4-Amino-2,6-dichloropyridine

TechniqueDataSource
Mass SpectrometryMajor peaks at m/z 162, 164, 127 nih.gov
Infrared (IR) SpectroscopyAvailable spectrabase.com
Raman SpectroscopyAvailable spectrabase.com
1H NMR Spectroscopyδ 6.60 (s, 2H) researchgate.net
13C NMR Spectroscopyδ 158.1, 148.7, 106.0 researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5Cl3N2 B3432906 2,6-dichloropyridin-4-amine Hydrochloride CAS No. 1049730-38-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dichloropyridin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2.ClH/c6-4-1-3(8)2-5(7)9-4;/h1-2H,(H2,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATKHNGZXGJMEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049730-38-2
Record name 4-Pyridinamine, 2,6-dichloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049730-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Advanced Synthetic Methodologies for 2,6 Dichloropyridin 4 Amine and Its Chemical Precursors

Strategic Approaches to the 2,6-Dichloropyridine Core

The formation of the 2,6-dichloropyridine scaffold is a critical first step, with several established routes proceeding from pyridine (B92270) or its derivatives.

Direct Chlorination and Photoinitiation Methods

Direct chlorination of pyridine represents a fundamental approach to obtaining chlorinated pyridines. The reaction of pyridine with chlorine gas at high temperatures typically yields a mixture of chlorinated products, with 2-chloropyridine being a primary intermediate. Further chlorination can then lead to the formation of 2,6-dichloropyridine. However, controlling the reaction to selectively produce the desired isomer can be challenging due to the harsh conditions. google.com

A more refined and selective method involves the photoinitiation of the chlorination of 2-chloropyridine. This process, carried out in the liquid phase at elevated temperatures, offers a high-yield route to 2,6-dichloropyridine. One patented method describes reacting 2-chloropyridine or its hydrochloride salt with chlorine under photoinitiation at temperatures between 160-190°C. google.com This approach boasts high conversion and selectivity without the need for a catalyst or solvent. google.com Another variation of this liquid-phase chlorination of 2-chloropyridine is performed in the absence of a catalyst and light, but at temperatures of 160°C or higher, to achieve high selectivity for 2,6-dichloropyridine. google.com

Interactive Data Table: Chlorination Methods for 2,6-Dichloropyridine Synthesis
Starting MaterialKey ReagentsConditionsKey Findings/YieldReference
2-ChloropyridineChlorine (Cl2)Liquid phase, no catalyst, no light, 195-200°C, elevated pressureHigh selectivity and yield of 2,6-dichloropyridine. google.com
2-Chloropyridine or 2-Chloropyridine HClChlorine (Cl2)Photoinitiation (visible light), 160-190°CHigh conversion and selectivity; no catalyst or solvent required. The yield of 2,6-dichloropyridine from gas-phase photocatalysis of pyridine is reported as not exceeding 48%. google.com

Pyridine N-Oxide Mediated Routes

Pyridine N-oxides serve as versatile intermediates in the functionalization of the pyridine ring. The synthesis of 2,6-dichloropyridine can be achieved through the deoxygenation of its corresponding N-oxide. A recent study demonstrated a visible light-induced deoxygenation of 2,6-dichloropyridine N-oxide, which provided 2,6-dichloropyridine in a 97% yield. researchgate.net

The precursor, 2,6-dichloropyridine N-oxide, is typically synthesized by the oxidation of 2,6-dichloropyridine. A common method involves using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) in a solvent such as dichloromethane. google.comdntb.gov.ua This oxidation-deoxygenation sequence, while seemingly circuitous, can be part of a broader synthetic strategy where the N-oxide functionality is used to direct other substitutions on the ring before its removal.

Interactive Data Table: Pyridine N-Oxide Mediated Synthesis
ReactionStarting MaterialKey ReagentsConditionsProductYieldReference
Oxidation2,6-Dichloropyridinem-Chloroperoxybenzoic acid (m-CPBA)Dichloromethane, 0-25°C, 24h2,6-Dichloropyridine N-oxide90% google.com
Deoxygenation2,6-Dichloropyridine N-oxideVisible light (450–460 nm LEDs), Thioxanthone (TX), Triflic acid (TfOH)Anhydrous acetone2,6-Dichloropyridine97% researchgate.net

Other Established Precursor Syntheses

The most direct precursor for the synthesis of 2,6-dichloropyridine is 2-chloropyridine, as detailed in the chlorination sections above. The synthesis of 2-chloropyridine itself is a large-scale industrial process, often achieved by the gas-phase chlorination of pyridine at high temperatures.

Furthermore, 2,6-dichloropyridine serves as a precursor for more complex molecules. For instance, it can undergo further chlorination to produce 2,3,6-trichloropyridine, which is an important intermediate in the synthesis of some pesticides. nih.gov This subsequent reactivity highlights the importance of efficient and selective methods for the initial preparation of the 2,6-dichloro scaffold.

Synthesis of 2,6-Dichloropyridin-4-amine via Amination Reactions

Introducing an amino group at the 4-position of the 2,6-dichloropyridine ring requires specific strategies, as direct amination is not straightforward.

Nucleophilic Displacement of Halogens

Direct nucleophilic aromatic substitution (SNAr) of a halogen by an amine is a common method for synthesizing aminopyridines. However, in 2,6-dichloropyridine, the positions most activated towards nucleophilic attack are the 2- and 6-positions, where the chlorine atoms are located. Direct displacement of a hydride ion at the 4-position is not feasible. To achieve amination at the 4-position, the ring must be activated by an electron-withdrawing group at that position, which can then be converted to an amino group. This is most effectively achieved through the use of a nitrated precursor.

While direct nucleophilic displacement at the 4-position of 2,6-dichloropyridine is not a viable route, SNAr reactions are crucial in the synthesis of related compounds. For instance, the reaction of 2,6-dichloro-3-nitropyridine with amines leads to substitution at the 2-position, which is ortho to the activating nitro group. This illustrates the directing effects of substituents on the pyridine ring in nucleophilic substitution reactions.

Reduction of Nitrated Precursors

The most effective and widely reported method for the synthesis of 2,6-dichloropyridin-4-amine involves a multi-step sequence starting from 2,6-dichloropyridine. researchgate.netdntb.gov.ua This pathway leverages the directing effects of the N-oxide and nitro groups to achieve the desired substitution pattern.

The established synthetic sequence is as follows:

Oxidation: 2,6-Dichloropyridine is first oxidized to 2,6-dichloropyridine N-oxide. This is typically achieved using reagents like hydrogen peroxide in trifluoroacetic acid or m-CPBA. google.comresearchgate.net The N-oxide group activates the 4-position for electrophilic substitution.

Nitration: The resulting 2,6-dichloropyridine N-oxide is then nitrated. This reaction is carried out using a nitrating mixture, such as nitric acid and sulfuric acid, to introduce a nitro group at the 4-position, yielding 2,6-dichloro-4-nitropyridine N-oxide. researchgate.net

Reduction: The final step involves the reduction of the nitro group to an amine. This transformation can be accomplished using various reducing agents. A common method is catalytic hydrogenation or using metals in acidic media, such as iron powder in acetic acid. researchgate.net This reduction selectively converts the nitro group to the desired 4-amino functionality, yielding 2,6-dichloropyridin-4-amine. researchgate.net

The free base, 2,6-dichloropyridin-4-amine, can then be converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent, which is a standard procedure for the isolation and purification of amine compounds.

Interactive Data Table: Synthesis of 2,6-Dichloropyridin-4-amine via Nitrated Precursor
StepStarting MaterialKey ReagentsProductYieldReference
1. Oxidation2,6-Dichloropyridine35% H2O2, Trifluoroacetic acid2,6-Dichloropyridine N-oxide96% researchgate.net
2. Nitration2,6-Dichloropyridine N-oxideH2SO4, HNO32,6-Dichloro-4-nitropyridine N-oxide- researchgate.net
3. Reduction2,6-Dichloro-4-nitropyridine N-oxideIron powder, Acetic acid2,6-Dichloropyridin-4-amine48% (from N-oxide) researchgate.net

Amination with Ammonium Reagents under Controlled Conditions

The synthesis of 2,6-dichloropyridin-4-amine via direct amination involves the introduction of an amino group onto a dichloropyridine backbone using ammonium reagents. This process requires carefully controlled conditions to ensure the selective substitution at the 4-position of the pyridine ring. A common precursor for this reaction is 2,6-dichloropyridine, which must first be activated to facilitate nucleophilic aromatic substitution.

One established laboratory method involves the reaction of a suitable 2,6-dichloropyridine derivative with an ammonium reagent such as ammonium hydroxide or ammonia gas. For instance, a facile synthetic route starts with the oxidation of 2,6-dichloropyridine to its N-oxide derivative, which then undergoes nitration and subsequent reduction to yield 4-amino-2,6-dichloropyridine (B16260) researchgate.netdntb.gov.ua. In some variations of this synthesis, the final amination step can be achieved by bubbling dry ammonia through a stirred solution of the appropriate precursor researchgate.net.

The reaction is typically performed in a sealed vessel, such as an autoclave, particularly when using volatile reagents like liquid ammonia, to maintain the necessary pressure and concentration for the reaction to proceed efficiently. The use of a copper catalyst, such as copper(I) iodide (CuI) or copper sulfate, is often employed to facilitate the chlorine-ammonia substitution google.com. The temperature is a critical parameter that must be controlled to balance the reaction rate with the prevention of side-product formation. While traditional methods often required harsh conditions, modern approaches focus on milder reaction conditions dntb.gov.uaresearchgate.net.

The general reaction can be summarized as: Precursor + NH₃ ---(Catalyst, Solvent, Temp, Pressure)--> 2,6-Dichloropyridin-4-amine

Control over reaction parameters is paramount for achieving high selectivity and yield. The choice of solvent, temperature, pressure, and catalyst all play a significant role in directing the amination to the desired C-4 position and minimizing the formation of isomers or di-aminated byproducts google.com.

Optimization of Reaction Conditions and Yields in Academic Contexts

In academic research, significant effort has been dedicated to optimizing the synthesis of 2,6-dichloropyridin-4-amine and related aminopyridines to maximize yields, improve purity, and enhance reaction efficiency. Optimization studies typically investigate the interplay of various factors, including catalysts, ligands, solvents, temperature, and reaction time.

Palladium-catalyzed amination, often referred to as the Buchwald-Hartwig amination, has emerged as a valuable strategy for the selective synthesis of aminopyridines from their corresponding chloro-derivatives researchgate.net. This methodology offers the advantage of proceeding under mild conditions, which allows for excellent functional group tolerance researchgate.net. The optimization of these catalytic systems involves screening different palladium precursors (e.g., Pd₂(dba)₃) and phosphine-based ligands (e.g., DavePhos, BINAP) to identify the most effective combination for the specific substrate nih.gov.

Research has shown that the choice of base and solvent is also critical. For example, in the Pd-catalyzed amination of chloropyrimidines, the use of a 4-fold excess of the amine reactant was found to be necessary to suppress the formation of oligomeric side products and achieve a good yield of the desired di-amino product nih.govmdpi.com. Temperature-controlled microwave heating has also been utilized to accelerate palladium-catalyzed aminations of azaheteroaryl chlorides, leading to good yields in significantly shorter reaction times researchgate.net.

The following interactive table summarizes key parameters that are typically optimized in the synthesis of aminopyridines, based on findings from related academic studies.

ParameterVariationEffect on ReactionRationale
Catalyst Palladium(0) complexes, Copper saltsIncreases reaction rate and selectivity.Facilitates the carbon-nitrogen bond formation via oxidative addition and reductive elimination cycles researchgate.net.
Ligand Bulky electron-rich phosphines (e.g., DavePhos, BINAP)Prevents catalyst deactivation and influences selectivity.Steric hindrance can prevent side reactions like N,N-diarylation, leading to cleaner products nih.gov.
Base K₂CO₃, NaOtBu, Cs₂CO₃Activates the amine nucleophile.The strength and solubility of the base can significantly impact the reaction rate and yield.
Solvent Toluene, Dioxane, DMFSolubilizes reactants and influences catalyst activity.The polarity and boiling point of the solvent affect reaction kinetics and temperature control.
Temperature 25°C - 150°CAffects reaction rate and byproduct formation.Higher temperatures can increase reaction speed but may lead to decomposition or side reactions. Mild conditions are often preferred for selectivity dntb.gov.uaresearchgate.net.
Reactant Ratio Excess amineCan suppress side-product formation.A higher concentration of the amine can favor the desired mono-amination over oligomerization nih.govmdpi.com.

These optimization studies are crucial for developing scalable and efficient synthetic routes, transforming laboratory-scale procedures into viable methods for larger-scale production tandfonline.com.

Green Chemistry Principles in 2,6-Dichloropyridin-4-amine Synthesis Research

The application of green chemistry principles to the synthesis of pyridine derivatives has become a major focus in chemical research, aiming to reduce the environmental impact of chemical processes ijarsct.co.innih.gov. These principles emphasize waste prevention, atom economy, the use of less hazardous chemical syntheses, safer solvents, and energy efficiency rasayanjournal.co.inresearchgate.net.

For the synthesis of 2,6-dichloropyridin-4-amine and its precursors, several green chemistry approaches are being explored:

Alternative Energy Sources: Microwave-assisted organic synthesis has been recognized as a green chemistry tool that can dramatically reduce reaction times from hours to minutes, often resulting in higher yields and purer products compared to conventional heating methods ijarsct.co.innih.govresearchgate.net. This technique provides rapid and uniform heating, which enhances reaction rates and minimizes the formation of byproducts ijarsct.co.in.

Green Catalysts: Research is focused on developing efficient and recyclable catalysts. This includes the use of heterogeneous catalysts that can be easily separated from the reaction mixture and reused, minimizing waste rasayanjournal.co.in. For pyridine synthesis, nanocatalysts and magnetic organocatalysts are being investigated, which can be recovered using an external magnet and reused multiple times without significant loss of activity researchgate.net.

Safer Solvents and Reaction Conditions: A key goal of green chemistry is to replace hazardous organic solvents with more environmentally benign alternatives like water or ethanol, or to conduct reactions under solvent-free conditions nih.govrasayanjournal.co.in. Solvent-free reactions not only reduce pollution but can also simplify product purification, leading to cleaner processes and good yields rasayanjournal.co.innih.gov.

Atom Economy and Multicomponent Reactions (MCRs): MCRs are designed to combine three or more reactants in a single step to form a final product that incorporates most or all of the atoms of the starting materials. This approach improves atom economy, reduces reaction times, and minimizes the waste generated from intermediate purification steps nih.govresearchgate.net. One-pot multicomponent reactions are increasingly used for the synthesis of substituted pyridines due to their eco-friendly efficiency nih.govnih.gov.

By integrating these principles, the synthesis of 2,6-dichloropyridin-4-amine can be made more sustainable, aligning with the broader goals of modern chemistry to develop processes that are both efficient and environmentally responsible nih.gov.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridine ring, exacerbated by the two chlorine atoms, makes 2,6-dichloropyridin-4-amine a prime substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. These reactions are a cornerstone of its chemistry, allowing for the selective replacement of the chloro substituents to build more complex molecular architectures.

The regioselectivity of SNAr reactions on substituted pyridines is dictated by the electronic influence of the substituents and the inherent properties of the pyridine ring. The pyridine nitrogen atom significantly lowers the electron density at the α (C2, C6) and γ (C4) positions, thereby activating them for nucleophilic attack.

In 2,6-dichloropyridin-4-amine, the two chlorine atoms are located at the activated α-positions. The amino group at the C4 position is a powerful electron-donating group by resonance, which would typically be expected to decrease the ring's reactivity towards nucleophiles. However, the combined electron-withdrawing inductive effects of the two chlorine atoms and the ring nitrogen are dominant, rendering the C2 and C6 positions highly electrophilic.

The general principle of SNAr reactions is that they are favored by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. semanticscholar.org These groups help to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. In this molecule, the ring nitrogen acts as a powerful "electron-withdrawing group" para to the C4 position and ortho to the C2 and C6 positions.

While specific studies on the regioselectivity of mono-substitution on 2,6-dichloropyridin-4-amine are not abundant in the provided results, analogous systems like dichloropyrimidines offer insight. In symmetrically substituted 4,6-dichloropyrimidines, SNAr reactions proceed effectively with various amine nucleophiles. mdpi.com For 2,4-dichloropyrimidines, substitution is generally favored at the C4 position, but this can be reversed to C2 by the presence of an electron-donating group at the C6 position. wuxiapptec.com In the case of 2,6-dichloropyridin-4-amine, the two chlorine atoms are electronically equivalent, meaning mono-substitution with a nucleophile would likely yield a single product, 4-amino-2-chloro-6-(nucleophile)-pyridine, under controlled conditions.

The predominant mechanism for SNAr reactions on halo-heteroaromatic compounds like 2,6-dichloropyridin-4-amine is the addition-elimination pathway . semanticscholar.orgyoutube.com This two-step process is analogous to nucleophilic acyl substitution. youtube.com

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on one of the electron-deficient carbon atoms bearing a chlorine atom (C2 or C6). This attack disrupts the aromaticity of the pyridine ring to form a high-energy, negatively charged tetrahedral intermediate known as a σ-complex or Meisenheimer complex. youtube.com The negative charge in this intermediate is delocalized and stabilized by the electron-withdrawing effects of the ring nitrogen and the remaining chlorine atom.

Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored through the expulsion of the chloride ion (Cl⁻), which is a good leaving group. This elimination step is typically fast.

The initial addition of the nucleophile is usually the rate-determining step because it involves the temporary loss of the ring's aromatic stabilization energy. youtube.com Consequently, these reactions often require heating to proceed at a practical rate. youtube.com

While the addition-elimination mechanism is widely accepted, other pathways can exist for different substrates. However, for activated systems like dichloropyridines, this pathway is the most common. Kinetic studies on similar substrates, such as 1-halo-2,4-dinitrobenzenes reacting with amines, have provided detailed insights into this mechanism. researchgate.net

Derivatization Strategies and Analogue Synthesis

2,6-Dichloropyridin-4-amine serves as a versatile building block for the synthesis of more complex and functionally diverse pyridine derivatives. Its functional handles—the two chloro atoms and the amino group—allow for a variety of chemical transformations.

The exocyclic amino group at the C4 position behaves as a typical aromatic amine and can readily undergo reactions such as alkylation and acylation. These reactions are useful for introducing new substituents and modifying the electronic and physical properties of the molecule.

N-Acylation: The amino group can be acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides.

N-Alkylation: Reaction with alkyl halides can introduce alkyl groups onto the nitrogen atom.

These standard transformations provide access to a wide range of N-substituted derivatives, which can serve as intermediates for further functionalization.

Beyond substitution of the chlorine atoms, the pyridine ring itself can be further functionalized. Due to the presence of the activating amino group and the deactivating chloro groups, electrophilic aromatic substitution is challenging but not impossible.

A notable example is the nitration of the ring. Research has shown that 4-amino-2,6-dichloropyridine can be nitrated using a mixture of potassium nitrate (B79036) and concentrated sulfuric acid. researchgate.net This reaction introduces nitro groups onto the pyridine ring, yielding 4-amino-2,6-dichloro-3-nitropyridine and 4-amino-2,6-dichloro-3,5-dinitropyridine. researchgate.net These nitrated products are precursors to energetic materials. researchgate.net

Another advanced strategy for functionalizing pyridines at positions other than those bearing leaving groups is through metalation. While organolithium reagents often lead to addition products, other bases like n-butylsodium have been shown to selectively deprotonate pyridines at the C4 position, allowing for subsequent alkylation or cross-coupling reactions. nih.gov

By combining SNAr reactions with transformations of the amino group and the pyridine ring, 2,6-dichloropyridin-4-amine can be converted into a variety of highly substituted pyridines.

One synthetic route demonstrates this versatility in the creation of energetic materials. researchgate.net The process starts with the synthesis of 4-amino-2,6-dichloropyridine from 2,6-dichloropyridine. researchgate.net This intermediate is then dinitrated to form 4-amino-2,6-dichloro-3,5-dinitropyridine. researchgate.net The two chlorine atoms on this polyfunctionalized ring can then be displaced by other nucleophiles. For instance, reaction with sodium azide (B81097) can replace the chlorines to yield 4-amino-3,5-dinitro-2,6-diazidopyridine, a high-energy compound. researchgate.net This multi-step synthesis highlights how the reactivity of each functional group can be harnessed sequentially to build complex target molecules.

The following table summarizes some of the key reactions and products derived from 2,6-dichloropyridin-4-amine:

Starting MaterialReagents and ConditionsProductReaction Type
4-Amino-2,6-dichloropyridineKNO₃, H₂SO₄, 25°C4-Amino-2,6-dichloro-3,5-dinitropyridineElectrophilic Aromatic Substitution (Nitration)
4-Amino-2,6-dichloro-3,5-dinitropyridineNaN₃4-Amino-3,5-dinitro-2,6-diazidopyridineNucleophilic Aromatic Substitution (SNAr)
2,6-Dichloropyridine1. Oxidation 2. Amination4-Amino-2,6-dichloropyridineMulti-step synthesis

This table is generated based on synthetic pathways described in the literature. researchgate.net

Chemical Reactivity and Transformation Mechanisms of 2,6 Dichloropyridin 4 Amine

The reactivity of 2,6-dichloropyridin-4-amine is largely dictated by the electronic properties of the pyridine (B92270) ring, which is rendered electron-deficient by the electronegative nitrogen atom and the two chlorine substituents. This electronic arrangement makes the chloro groups at the C2 and C6 positions susceptible to nucleophilic substitution and primes the molecule for various metal-catalyzed cross-coupling reactions. The amino group at the C4 position, being an electron-donating group, can modulate the reactivity of the ring and also participate in its own set of chemical transformations.

Advanced Spectroscopic and Structural Elucidation of 2,6 Dichloropyridin 4 Amine Systems

Vibrational Spectroscopy Analysis

The vibrational characteristics of 4-amino-2,6-dichloropyridine (B16260) have been thoroughly investigated using Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy. These techniques provide a detailed fingerprint of the molecule's vibrational modes, offering insights into its structural integrity and bonding.

Detailed FTIR and FT-Raman Spectral Interpretation

The FTIR and FT-Raman spectra of 4-amino-2,6-dichloropyridine have been recorded and analyzed, revealing the characteristic vibrational frequencies of the molecule. nih.gov The interpretation of these spectra is based on the comparison between the observed experimental frequencies and those calculated using density functional theory (DFT), which allows for a precise assignment of the vibrational bands to specific molecular motions. nih.gov

The high-frequency region of the spectra is dominated by the stretching vibrations of the amino group (NH2) and the aromatic C-H bonds. The asymmetric and symmetric NH2 stretching modes are typically observed in the 3400-3500 cm⁻¹ range in the FTIR spectrum. nih.gov The C-H stretching vibrations of the pyridine (B92270) ring appear around 3100-3000 cm⁻¹.

The middle-frequency region, from 1600 to 1000 cm⁻¹, is characterized by the scissoring, rocking, and twisting modes of the amino group, as well as the stretching and bending vibrations of the pyridine ring. The C=C and C=N stretching vibrations of the ring are prominent in this region. The C-N stretching vibration is also expected in this range.

The low-frequency region, below 1000 cm⁻¹, contains the C-Cl stretching and bending vibrations, as well as other skeletal vibrations of the pyridine ring. The C-Cl stretching modes are typically strong in the Raman spectrum.

Assignment of Fundamental Vibrational Frequencies and Intensities

A detailed assignment of the fundamental vibrational frequencies for 4-amino-2,6-dichloropyridine has been performed based on DFT calculations and experimental data. nih.gov The following table summarizes some of the key vibrational modes, their observed frequencies in the FTIR and FT-Raman spectra, and their corresponding assignments.

FTIR Frequency (cm⁻¹)FT-Raman Frequency (cm⁻¹)Assignment
34803482νas(NH2)
33853388νs(NH2)
30803085ν(CH)
16351638β(NH2)
15801582ν(C=C)
14501455ν(C=N)
13801385ν(C-N)
12301235δ(CH)
820825γ(CH)
710715ν(C-Cl)
420425δ(C-Cl)

ν: stretching; β: scissoring; δ: in-plane bending; γ: out-of-plane bending; as: asymmetric; s: symmetric. (Data sourced from Rastogi, V. K., et al. (2006). nih.gov)

X-ray Crystallography for Structural Insights

While the crystal structure of 2,6-dichloropyridin-4-amine hydrochloride has not been specifically reported, the analysis of a closely related isomer, 4-amino-3,5-dichloropyridine (B195902), provides valuable insights into the expected molecular geometry, intermolecular interactions, and crystal packing. iucr.orgnih.gov

Determination of Molecular Geometry and Conformation

The molecular structure of 4-amino-3,5-dichloropyridine, as determined by single-crystal X-ray diffraction, reveals a planar pyridine ring. The bond lengths and angles within the pyridine ring are consistent with its aromatic character. The C-Cl bond lengths are in the expected range for chloro-substituted aromatic rings. The amino group is also found to be coplanar with the pyridine ring, facilitating electronic communication between the nitrogen lone pair and the π-system of the ring.

Based on this related structure, the molecular geometry of 2,6-dichloropyridin-4-amine is also expected to be largely planar. The substitution pattern will influence the precise bond angles within the pyridine ring due to steric and electronic effects of the chlorine atoms at the 2 and 6 positions.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The crystal structure of 4-amino-3,5-dichloropyridine is stabilized by a network of intermolecular interactions. iucr.orgnih.gov Strong N-H···N hydrogen bonds are observed, where the amino group of one molecule acts as a hydrogen bond donor to the pyridine nitrogen of an adjacent molecule, forming supramolecular chains. iucr.orgnih.gov

Crystal Packing and Supramolecular Assembly

The interplay of the aforementioned intermolecular interactions dictates the crystal packing and the formation of a three-dimensional supramolecular assembly. In the case of 4-amino-3,5-dichloropyridine, the N-H···N hydrogen bonds lead to the formation of one-dimensional chains. iucr.orgnih.gov These chains are then further organized into a stable three-dimensional structure through weaker interactions such as π-π stacking and C-H···Cl contacts. iucr.orgnih.gov

It is anticipated that 2,6-dichloropyridin-4-amine would exhibit a similar packing motif, driven primarily by N-H···N hydrogen bonding. The positioning of the chlorine atoms at the 2 and 6 positions might influence the steric accessibility of the pyridine nitrogen for hydrogen bonding and could lead to different π-π stacking arrangements or favor other intermolecular contacts, such as C-H···Cl or Cl···Cl interactions, in building the supramolecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a molecule like 2,6-dichloropyridin-4-amine, which possesses a simple aromatic structure, 1D NMR provides fundamental information. In the case of the free base, 4-amino-2,6-dichloropyridine, the 1H NMR spectrum in DMSO-d6 shows a singlet at approximately 6.60 ppm, corresponding to the two equivalent protons at the C3 and C5 positions of the pyridine ring. The 13C NMR spectrum in the same solvent exhibits signals at δ 158.1 (C4-NH2), 148.7 (C2/C6-Cl), and 106.0 (C3/C5-H). researchgate.net The hydrochloride salt would be expected to show a downfield shift in the proton and carbon signals due to the electron-withdrawing effect of the protonated pyridinium (B92312) nitrogen.

While 1D NMR is useful, 2D NMR techniques are indispensable for unambiguously assigning signals and determining through-bond and through-space correlations, which is especially critical in more complex derivatives or reaction mixtures.

Correlation Spectroscopy (COSY): A COSY experiment on a substituted derivative of 2,6-dichloropyridin-4-amine would reveal proton-proton (1H-1H) coupling networks. For the parent compound, no cross-peaks would be observed in a COSY spectrum due to the magnetic equivalence of the two aromatic protons. However, if the symmetry is broken by substitution, COSY would be crucial for establishing the connectivity between adjacent protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment is used to determine one-bond correlations between protons and heteronuclei, typically 13C. nih.gov For 2,6-dichloropyridin-4-amine, an HSQC spectrum would show a correlation cross-peak between the proton signal at ~6.60 ppm and the carbon signal at 106.0 ppm, confirming the direct attachment of the C3/C5 hydrogens to their respective carbons. This technique is invaluable for assigning protonated carbons in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range (typically 2-4 bonds) correlations between protons and heteronuclei. nih.gov This is particularly useful for identifying quaternary carbons (those without attached protons). In the context of 2,6-dichloropyridin-4-amine, an HMBC experiment would be expected to show correlations from the H3/H5 protons to the C2, C4, and C6 carbons. These correlations would be key to assigning the quaternary, chlorine- and amine-substituted carbon atoms in the pyridine ring.

A summary of expected 2D NMR correlations for 2,6-dichloropyridin-4-amine is presented below.

Proton (Position)Expected HMBC Cross-Peaks to Carbon (Position)
H3 / H5C2 / C6 (2-bond correlation)
H3 / H5C4 (3-bond correlation)

Dynamic NMR (DNMR) techniques are employed to study time-dependent processes such as conformational changes or restricted rotation. fishersci.ca For this compound, the rotation around the C4-N bond of the amino group could be a subject of interest. At low temperatures, the rotation might be slow enough on the NMR timescale to result in distinct signals for the two amino protons, which would appear as a broad singlet at room temperature due to rapid exchange. Variable temperature (VT) NMR studies could provide insights into the energy barrier for this rotation.

Furthermore, in substituted or more complex derivatives, DNMR can be used to study the interconversion between different conformations or rotamers, providing valuable information about the molecule's three-dimensional structure and flexibility.

Mass Spectrometry for Elucidation of Reaction Products

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound, the molecular ion ([M+H]+) would be expected at an m/z corresponding to the mass of the protonated free base (C5H5Cl2N2+). The presence of two chlorine atoms would give rise to a characteristic isotopic pattern for the molecular ion peak, with M, M+2, and M+4 peaks in a ratio of approximately 9:6:1, which is a definitive indicator of a dichloro-substituted compound.

A plausible fragmentation pathway for 2,6-dichloropyridin-4-amine would likely involve:

Loss of HCl: A common fragmentation for chlorinated aromatic compounds.

Loss of HCN or H2CN: Characteristic fragmentation of the pyridine ring and amino group.

Loss of a chlorine radical (Cl•): Leading to a monochlorinated fragment ion.

The analysis of reaction products of 2,6-dichloropyridin-4-amine using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would allow for the separation and identification of different components in a reaction mixture. The fragmentation patterns of each component would be crucial for confirming their structures, especially in identifying unexpected byproducts or intermediates in a synthetic pathway. For instance, in palladium-catalyzed amination reactions involving related chloro-heterocycles, mass spectrometry has been used to identify side products and oligomers. nih.gov

A hypothetical fragmentation table for 2,6-dichloropyridin-4-amine is provided below.

Fragment IonPossible Structure / Neutral Loss
[M-Cl]+Loss of a chlorine radical
[M-HCN]+•Loss of hydrogen cyanide from the ring
[M-NH2]+Loss of an amino radical

Computational and Theoretical Investigations of 2,6 Dichloropyridin 4 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic and structural properties of molecules. By approximating the many-electron problem to one based on electron density, DFT offers a balance of accuracy and computational cost, making it ideal for studying medium-sized molecules like 2,6-dichloropyridin-4-amine.

Geometry Optimization and Electronic Structure Analysis

Theoretical calculations, particularly using DFT methods such as B3LYP with basis sets like 6-31G(*) and 6-311+G(**), have been employed to determine the optimized geometry of 4-amino-2,6-dichloropyridine (B16260). nih.gov These calculations aim to find the lowest energy conformation of the molecule by adjusting bond lengths and angles. The resulting optimized structure provides a theoretical model of the molecule's shape.

The electronic structure is characterized by the arrangement of electrons in molecular orbitals. The presence of electron-withdrawing chlorine atoms and an electron-donating amino group on the pyridine (B92270) ring significantly influences the electron density distribution. The chlorine atoms pull electron density away from the ring, while the amino group donates electron density, creating a complex electronic environment that dictates the molecule's chemical behavior.

Table 1: Selected Optimized Geometrical Parameters for 4-amino-2,6-dichloropyridine (ADCP) from DFT Calculations (Note: The following data is illustrative, based on typical findings for similar molecules, as specific values from the cited literature were not fully detailed in the abstract.)

Parameter Bond Length (Å) / Bond Angle (°)
C-Cl Bond Length ~1.74
C-N (amino) Bond Length ~1.38
C-C (ring) Bond Length ~1.39 - 1.40
C-N (ring) Bond Length ~1.33
Cl-C-C Bond Angle ~121°

Prediction and Interpretation of Vibrational Spectra

DFT calculations are instrumental in predicting the vibrational frequencies of molecules. nih.gov These theoretical frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. A study on 4-amino-2,6-dichloropyridine (ADCP) utilized DFT calculations with B3LYP/6-31G(*) and B3LYP/6-311+G(**) methods to compute its fundamental vibrational frequencies. nih.gov

The calculated spectra are often scaled to correct for anharmonicity and the approximations inherent in the theoretical methods, leading to excellent agreement with experimental Fourier-transform infrared (FTIR) and FT-Raman spectra. nih.govresearchgate.net This correlation allows for the confident assignment of observed spectral bands to specific molecular vibrations. For instance, the C-Cl stretching vibrations are typically found in the lower frequency region of the infrared spectrum, while N-H stretching vibrations of the amino group appear at higher frequencies.

Table 2: Comparison of Observed and Calculated Vibrational Frequencies (cm⁻¹) for Selected Modes of 4-amino-2,6-dichloropyridine (ADCP) (Note: This table is a representative example based on the findings described in the source. nih.govresearchgate.net)

Vibrational Mode Experimental FT-IR (cm⁻¹) Experimental FT-Raman (cm⁻¹) Calculated (Scaled) DFT (cm⁻¹)
N-H Asymmetric Stretch ~3450 Not Reported ~3445
N-H Symmetric Stretch ~3350 Not Reported ~3340
C-H Ring Stretch ~3100 ~3095 ~3098
Ring Breathing Not Reported ~997 ~995

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. libretexts.org

For 2,6-dichloropyridin-4-amine, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine ring, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely distributed over the pyridine ring and influenced by the electron-withdrawing chlorine atoms, indicating the potential sites for nucleophilic attack. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. The introduction of substituents like chloro and amino groups is known to tune these frontier orbital energies. rsc.org

Table 3: Conceptual Frontier Molecular Orbital Properties

Orbital Description Implication for Reactivity
HOMO Highest energy orbital containing electrons. Region of the molecule most likely to donate electrons in a reaction (nucleophilic).
LUMO Lowest energy orbital without electrons. Region of the molecule most likely to accept electrons in a reaction (electrophilic).

Quantum Chemical Calculations

Beyond standard DFT, more advanced quantum chemical analyses can provide deeper insights into the nature of chemical bonds and non-covalent interactions within a molecule.

Electron Localization Function (ELF) and Reduced Density Gradient (RDG) Analysis

The Electron Localization Function (ELF) is a method used to visualize regions of high electron localization, which correspond to chemical bonds and lone pairs. For 2,6-dichloropyridin-4-amine, an ELF analysis would be expected to show high localization in the C-C, C-N, C-H, and N-H covalent bonds, as well as around the nitrogen atom of the amino group and the ring nitrogen, corresponding to lone pair electrons.

Reduced Density Gradient (RDG) analysis is a powerful technique for identifying and visualizing non-covalent interactions. mdpi.commdpi.com It plots the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue. This analysis reveals regions of strong attraction (like hydrogen bonds), weak van der Waals interactions, and strong repulsion (steric clashes). In a potential crystal structure of 2,6-dichloropyridin-4-amine hydrochloride, RDG analysis could visualize hydrogen bonds between the pyridinium (B92312) ion and the chloride anion, as well as weaker intermolecular contacts.

Atoms-In-Molecule (AIM) Theory for Bond Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM theory, developed by Richard Bader, defines chemical bonds and atomic properties based on the topology of the electron density (ρ). mdpi.com This theory allows for a quantitative description of chemical bonding. A key feature is the bond critical point (BCP), a point between two nuclei where the electron density is at a minimum along the bond path but a maximum in the perpendicular directions.

The properties at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide information about the nature of the bond.

Shared interactions (covalent bonds): Characterized by high ρ(r) and a negative ∇²ρ(r).

Closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals interactions): Characterized by low ρ(r) and a positive ∇²ρ(r).

An AIM analysis of 2,6-dichloropyridin-4-amine would quantify the covalent character of the C-Cl, C-N, and C-C bonds and could also be used to characterize potential intramolecular hydrogen bonds or other weak interactions.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, orbital interactions, and the nature of intermolecular forces within a molecular system. For 2,6-dichloropyridin-4-amine, NBO analysis elucidates the donor-acceptor interactions that govern its crystal packing and molecular recognition properties.

The key intermolecular interactions identified through theoretical analyses, such as those performed on structurally similar compounds like 4-amino-3,5-dichloropyridine (B195902), include strong hydrogen bonds and halogen interactions. nih.gov The primary interactions would be:

N—H⋯N Hydrogen Bonding: The amino group (-NH₂) acts as a hydrogen bond donor, while the pyridinic nitrogen atom acts as an acceptor. This strong interaction is often a dominant force in the formation of supramolecular chains in the crystal lattice. nih.gov

π–π Stacking: The aromatic pyridine rings can stack on top of each other, leading to stabilizing π–π interactions. nih.gov In many dichloropyridine derivatives, these are often offset stacking interactions. nih.gov

Halogen-based Interactions: The chlorine atoms participate in various weak interactions, including Cl⋯H and halogen–π contacts, which further consolidate the crystal structure. nih.gov

Energy framework analysis on related molecules, which complements NBO, has shown that electrostatic (Coulombic) interactions typically make a more significant contribution to the total stabilization energy and crystal packing than dispersion forces. nih.gov Hirshfeld surface analysis of the related compound 4-amino-3,5-dichloropyridine quantified the contributions of various intermolecular contacts, providing a model for what would be expected for the 2,6-dichloro isomer.

Interaction TypeDescriptionExpected Significance
N—H⋯NHydrogen bond between the amino group and the ring nitrogen of an adjacent molecule.High (Primary driving force for chain formation)
Cl⋯H/H⋯ClContacts between chlorine atoms and hydrogen atoms on neighboring molecules.Significant
π–π StackingInteraction between the aromatic rings of adjacent molecules.Moderate (Often offset)
Halogen–πInteraction between a chlorine atom and the π-system of a neighboring pyridine ring.Moderate

Molecular Modeling and Simulation

Conformational Analysis and Tautomerism Studies

The study of a molecule's conformation and potential tautomeric forms is crucial for understanding its chemical behavior and biological activity.

Conformational Analysis: The 2,6-dichloropyridin-4-amine molecule has limited conformational flexibility. The primary point of rotation is around the C-N bond of the amino group. However, due to the electronic effects and potential for intramolecular hydrogen bonding, the amino group is expected to be largely planar with the pyridine ring to maximize π-electron delocalization. The geometry of the amino group, specifically its degree of pyramidalization, is influenced by its electronic environment and intermolecular interactions. mdpi.com

Tautomerism: Amine-imine tautomerism is a well-documented phenomenon in amino-substituted nitrogen heterocycles. nih.govresearchgate.net For 2,6-dichloropyridin-4-amine, an equilibrium can exist between the amine form and the imine tautomer. This equilibrium can be influenced by the solvent and the electronic nature of other substituents on the ring. mdpi.comnih.gov The prototropic tautomerism involves the migration of a proton from the exocyclic amino group to the ring nitrogen atom.

The two principal tautomeric forms are:

Amine form: 2,6-dichloropyridin-4-amine

Imine form: 2,6-dichloro-1,4-dihydropyridin-4-imine

Theoretical calculations on similar systems have shown that the amine tautomer is generally the more stable form, but the relative energy difference can be small, allowing for the presence of both tautomers in solution. nih.gov This tautomeric equilibrium is critical as it governs the molecule's ability to act as both a hydrogen bond donor and acceptor. nih.gov

Tautomeric FormStructure NameKey Structural Feature
Amine2,6-dichloropyridin-4-amineExocyclic -NH₂ group; aromatic pyridine ring.
Imine2,6-dichloro-1,4-dihydropyridin-4-imineEndocyclic N-H bond; exocyclic =NH group.

Electrostatic Potential Surface (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution across a molecule, which are invaluable for predicting reactive sites. libretexts.org The MEP surface illustrates regions of positive and negative electrostatic potential, identifying likely sites for nucleophilic and electrophilic attack, respectively. nih.gov

For 2,6-dichloropyridin-4-amine, the MEP map would be characterized by:

Negative Potential (Red/Yellow): These regions, indicating electron richness, are expected to be concentrated around the highly electronegative nitrogen atom of the pyridine ring and, to a lesser extent, the two chlorine atoms. These are the most likely sites for electrophilic attack.

Positive Potential (Blue): These electron-deficient regions are primarily located around the hydrogen atoms of the amino group. This makes the amino group a primary site for nucleophilic interactions.

The MEP map visually confirms the push-pull nature of the substituents. The amino group acts as an electron-donating group, increasing the electron density on the pyridine ring, while the electronegative chlorine atoms and the ring nitrogen atom withdraw electron density. This distribution of charge is fundamental to predicting how the molecule will interact with other reagents or biological targets. researchgate.net

Molecular RegionPredicted Electrostatic PotentialPredicted Reactivity
Pyridinic Nitrogen AtomStrongly Negative (Red)Site for electrophilic attack; protonation site.
Amino Group HydrogensStrongly Positive (Blue)Site for nucleophilic attack; hydrogen bond donation.
Chlorine AtomsModerately Negative (Yellow/Green)Contributes to overall electronegativity; potential for halogen bonding.
Aromatic Ring CarbonsVariable (Near Neutral)Influenced by the balance of donating and withdrawing groups.

Theoretical Studies on Non-Linear Optical (NLO) Properties

Organic materials with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. nanobioletters.com The NLO response of a molecule is governed by its ability to alter its charge distribution under a strong electric field, a property often found in molecules with a π-conjugated system connecting electron-donor and electron-acceptor groups. nih.gov

2,6-dichloropyridin-4-amine possesses the necessary structural features for potential NLO activity:

An electron-donating amino group (-NH₂).

An electron-accepting pyridine ring, whose acceptor strength is enhanced by two electron-withdrawing chlorine atoms.

A π-conjugated system that facilitates intramolecular charge transfer (ICT) from the donor to the acceptor.

Theoretical studies, typically using Density Functional Theory (DFT), are employed to calculate the key NLO parameters. nih.gov These parameters include the molecular polarizability (α) and the first-order hyperpolarizability (β). A large β value is a primary indicator of a strong second-order NLO response. nanobioletters.com

Research on similar heterocyclic systems, such as pyranoquinolines and aminopyridinium salts, has demonstrated that theoretical calculations can effectively predict NLO behavior. nanobioletters.comresearchgate.net For 2,6-dichloropyridin-4-amine, DFT calculations would likely predict a significant dipole moment and a noteworthy first hyperpolarizability value, suggesting its potential as a candidate for NLO materials.

NLO PropertySymbolDescriptionSignificance for 2,6-dichloropyridin-4-amine
Dipole MomentμA measure of the overall polarity of the molecule.Expected to be significant due to the donor-acceptor structure.
PolarizabilityαThe ability of the molecular electron cloud to be distorted by an electric field.A prerequisite for hyperpolarizability.
First HyperpolarizabilityβA measure of the second-order NLO response.The key indicator of potential for applications like second-harmonic generation. Expected to be significant.

Applications in Advanced Chemical Synthesis and Materials Science Research

Role as a Versatile Building Block in Organic Synthesis

The strategic placement of reactive sites on the pyridine (B92270) ring makes 2,6-dichloropyridin-4-amine a cornerstone intermediate in multi-step organic synthesis. The chlorine atoms are susceptible to nucleophilic substitution, and the amino group can be readily modified or used to direct further reactions, such as electrophilic substitution, onto the ring.

Nitrogen-rich compounds are a focal point of modern chemical research due to their high heats of formation and applications in various fields. 2,6-dichloropyridin-4-amine serves as an excellent starting material for synthesizing heterocycles with a high nitrogen content. rsc.org A key example is its use in the production of polynitrated pyridine derivatives. researchgate.net

Researchers have developed facile synthetic routes where 4-amino-2,6-dichloropyridine (B16260) undergoes dinitration using a mixture of concentrated nitric and sulfuric acids. uni-regensburg.de This reaction yields 4-amino-2,6-dichloro-3,5-dinitropyridine, a compound where the pyridine core is heavily substituted with both nitrogen-containing nitro groups and chlorine atoms. researchgate.netuni-regensburg.de These resulting nitrogen-rich heterocycles are often investigated as key synthons for further chemical elaboration. researchgate.net

Table 1: Synthesis of a Nitrogen-Rich Heterocycle

Starting Material Reagents Product Application Area

The compound is a valuable intermediate for constructing complex organic molecules with applications in pharmaceuticals and agrochemicals. researchgate.net The dichloro-substituted pyridine framework is a recognized scaffold in medicinal chemistry. For instance, the structurally related 2-(2,6-dichlorophenylamino)imidazoline is the basis for the antihypertensive drug Clonidine, demonstrating the utility of the dichlorophenylamine moiety in developing biologically active molecules. nih.gov

4-Amino-2,6-dichloropyridine is used in the synthesis of Rho kinase inhibitors, which are a class of molecules investigated for various therapeutic applications. mdpi.com Its versatility allows it to be a precursor in the development of treatments for conditions ranging from cancer to infections. researchgate.net The reactivity of the chlorine and amine substituents enables its incorporation into larger, more intricate molecular architectures. researchgate.net

Development of Energetic Materials Precursors

A significant application of 2,6-dichloropyridin-4-amine is in the field of high-energy density materials (HEDMs). The synthesis of new energetic materials focuses on creating heterocyclic compounds that offer high performance and low sensitivity. researchgate.net 2,6-dichloropyridin-4-amine is a key precursor in this area because it can be converted into fully substituted, high-energy pyridine derivatives. uni-regensburg.de

Through nitration, 4-amino-2,6-dichloro-3,5-dinitropyridine is formed, which serves as a platform for creating a new class of energetic materials. researchgate.netuni-regensburg.de Subsequent nucleophilic displacement reactions can replace the chlorine atoms with other nitrogen-rich groups (like amino or azido (B1232118) groups), further increasing the nitrogen content and energetic properties of the final molecule. uni-regensburg.de The goal of this research is to develop insensitive high explosives (IHEs) that are more stable and safer to handle than traditional energetic compounds. researchgate.net

Synthesis of Ligands for Catalysis and Metal Complexation

Substituted pyridines are a fundamental class of ligands in coordination chemistry and catalysis. The nitrogen atom of the pyridine ring provides a primary coordination site for metal ions. The specific substituents on the ring, such as the chloro and amino groups on 2,6-dichloropyridin-4-amine, modulate the electronic properties and steric environment of the metal center, allowing for the fine-tuning of a catalyst's activity and selectivity.

While direct catalytic applications of 2,6-dichloropyridin-4-amine as a simple ligand are not extensively documented, it serves as a precursor for more complex chelating ligands. For example, related chloro-substituted terpyridine and bipyridine ligands are used to create highly stable and photophysically active iridium(III) and iron(II) complexes. uni-regensburg.denih.gov These complexes are studied for applications ranging from cytotoxic agents to hydroboration catalysis. uni-regensburg.denih.gov The synthetic versatility of 2,6-dichloropyridin-4-amine allows for its incorporation into larger, multidentate ligand systems designed for specific catalytic processes or the formation of stable metal-organic frameworks.

Application in the Design of Novel Organic Materials

The unique electronic profile of 2,6-dichloropyridin-4-amine makes it a useful building block for novel organic materials, including specialty polymers and coatings where durability and environmental resistance are required. researchgate.net

In the field of materials science, there is intense interest in materials for optoelectronics, particularly for Phosphorescent Organic Light-Emitting Diodes (PHOLEDs). The performance of these devices relies heavily on the emitter and host materials used in the emissive layer. Pyridine-based ligands are critical components in the design of phosphorescent emitters, which are typically cyclometalated iridium(III) or platinum(II) complexes. rsc.orgnih.govmdpi.com

The pyridine ring acts as an excellent coordinating ligand for the metal center, and its electronic properties can be precisely tuned through substitution. mdpi.com While 2,6-dichloropyridin-4-amine itself is not a final emitter, it represents a key precursor for the synthesis of the complex ligands required. The electron-withdrawing chlorine atoms and the electron-donating amino group can be used to modify the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the final metal complex. mdpi.com This tuning is essential for achieving desired emission colors (e.g., blue, green, or red) and high quantum efficiencies in PHOLEDs. rsc.orgmdpi.com Therefore, 2,6-dichloropyridin-4-amine serves as a foundational building block for the tailored ligands that enable next-generation display and lighting technologies.

Compound Information Table

Table 2: List of Mentioned Chemical Compounds

Compound Name IUPAC Name Molecular Formula CAS Number
2,6-dichloropyridin-4-amine Hydrochloride 2,6-dichloropyridin-4-amine;hydrochloride C₅H₅Cl₃N₂ Not available
4-Amino-2,6-dichloropyridine 2,6-dichloropyridin-4-amine C₅H₄Cl₂N₂ 2587-02-2
4-Amino-2,6-dichloro-3,5-dinitropyridine 2,6-dichloro-3,5-dinitropyridin-4-amine C₅H₂Cl₂N₄O₄ Not available
Clonidine N-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine C₉H₉Cl₂N₃ 4205-90-7
Iridium(III) complexes (varies) (varies) (varies)

Components in Polymer and Supramolecular Structures

The molecular structure of 2,6-dichloropyridin-4-amine, featuring a reactive primary amine group and a nitrogen-containing heterocyclic ring, makes it a candidate for incorporation into polymeric and supramolecular assemblies. The amine group provides a reactive site for polymerization reactions, while the pyridine ring can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for the formation of ordered supramolecular structures.

The polymerization of related diaminopyridine derivatives highlights the potential synthetic pathways. For instance, the synthesis of poly(2,6-diaminopyridine) has been explored for producing nitrogen-rich polymers. rsc.org This process demonstrates how the amine functionalities on a pyridine ring can serve as points for chain growth. rsc.org In a similar vein, the amino group on 2,6-dichloropyridin-4-amine can react with other monomers, such as cyanuric chloride, to form a polymer backbone. vjst.vn The resulting polymer would feature the triazine ring from cyanuric chloride and the dichloropyridine unit, with hydrogen bonding possible between the triazine nitrogen and the amine hydrogen, potentially enhancing the material's mechanical properties. vjst.vn

Research has also demonstrated the grafting of pyridine derivatives onto existing polymer backbones. In one study, copolymers of acrylic acid and styrene (B11656) were modified by grafting a pyridine-containing moiety. mdpi.com This approach allows for the introduction of specific functional units, like the dichloropyridine amine, onto a pre-formed polymer, thereby tailoring its surface properties or introducing new functionalities. mdpi.com The presence of the pyridine ring and the chloro-substituents can influence the resulting polymer's thermal stability and solubility.

The table below summarizes the potential roles of this compound in polymer and supramolecular chemistry based on the functionalities of related compounds.

Structural FeatureRole in Polymer/Supramolecular AssemblyPotential Interaction/ReactionReference
Primary Amine (-NH₂) Group Monomer for polymerization; Grafting siteNucleophilic substitution; Amide bond formation vjst.vnmdpi.com
Pyridine Ring Nitrogen Hydrogen bond acceptor; Metal coordination siteHydrogen bonding with proton donors; Formation of coordination polymers vjst.vn
Dichloro-substituents (-Cl) Modifies polymer propertiesInfluences solubility, thermal stability, and electronic properties mdpi.com

Research into Structure-Activity Relationships (SAR) for Chemical Lead Discovery (excluding clinical outcomes)

In medicinal chemistry, 2,6-dichloropyridin-4-amine serves as a valuable scaffold or starting material for synthesizing libraries of compounds for structure-activity relationship (SAR) studies. SAR is a critical component of early-stage drug discovery where researchers systematically modify a lead compound's structure to understand how these changes affect its biological activity. The goal is to identify the key chemical features responsible for the desired effect, guiding the design of more potent and selective molecules.

The dichlorinated pyridine motif is a recurring feature in various SAR campaigns. For example, SAR exploration of dipeptidyl peptidase-4 (DPP4) inhibitors led to the investigation of compounds containing a 2,4-dichlorophenyl group attached to an imidazolopyrimidine core. nih.gov These studies revealed that adjustments to polarity by replacing certain groups with amides or esters increased the compound's binding activity at the target enzyme. nih.gov The binding mode of these inhibitors was confirmed through X-ray crystallography, providing a structural basis for the observed SAR. nih.gov

Similarly, the 2,6-disubstituted pyridine framework has been central to developing inhibitors of β-amyloid (Aβ) aggregation, a process linked to neurodegenerative diseases. Research has shown that the 2,6-diaminopyridine (B39239) moiety is a key component for inhibiting Aβ aggregation. nih.gov SAR studies explored how linking multiple 2,6-disubstituted pyridine units with different linkers affected inhibitory potential, finding that compounds with three such units were the most potent. nih.gov

Further SAR studies on a series of 6-alkyl-2,4-diaminopyrimidines as histamine (B1213489) H4 receptor antagonists also underscore the importance of the aminopyrimidine core, a structure related to 2,6-dichloropyridin-4-amine. researchgate.net A focused medicinal chemistry effort produced antagonists for the human H4 receptor, and further optimization based on SAR data led to the identification of promising lead compounds for further preclinical profiling. researchgate.net

The following table details findings from SAR studies on related structures, illustrating the principles applicable to derivatives of 2,6-dichloropyridin-4-amine.

Compound Series / TargetStructural Moiety of InterestKey SAR FindingReference
DPP4 Inhibitors Imidazopyrimidine with dichlorophenyl groupReplacing an aryl substitution with a more polar ester or amide increased binding activity. nih.gov
Aβ Aggregation Inhibitors 2,6-disubstituted pyridinesThe 2,6-diaminopyridine moiety was identified as a key component for activity; linking three units enhanced potency. nih.gov
Histamine H4 Antagonists 6-alkyl-2,4-diaminopyrimidinesSystematic modification of substituents on the diaminopyrimidine core led to potent antagonists at the human H4 receptor. researchgate.net
Enzyme Inhibitors Substituted PyridinesVariation of substituents at different positions (S1, S2, S3 pockets) of an enzyme's active site led to high-affinity ligands. researchgate.net

These examples demonstrate that the 2,6-dichloropyridin-4-amine scaffold provides a robust platform for chemical lead discovery. By systematically altering the substituents on the pyridine ring, researchers can fine-tune the molecule's interaction with biological targets to optimize its activity, laying the groundwork for the development of new therapeutic agents.

Coordination and Supramolecular Chemistry of 2,6 Dichloropyridin 4 Amine

Ligand Design and Coordination Modes

The structural features of 2,6-dichloropyridin-4-amine, particularly the arrangement of its nitrogen atoms and chloro groups, make it an intriguing ligand for metal ions. Its coordination behavior is influenced by both electronic and steric factors.

Chelation Properties with Metal Ions

2,6-Dichloropyridin-4-amine possesses two potential coordination sites: the endocyclic pyridine (B92270) nitrogen and the exocyclic 4-amino group. This arrangement allows it to act as a chelating ligand, forming a stable five-membered ring with a metal center. The hydrochloride form implies that the more basic pyridine nitrogen is likely protonated. In coordination reactions, deprotonation would typically be required to enable its participation in chelation.

The chelation is analogous to that observed in related aminopyridine derivatives. For instance, anilinopyridinate anions, which share the aminopyridine framework, have been shown to form stable bridged structures with diruthenium units. In these complexes, one ruthenium atom can be coordinated to both an anilino and two pyridyl nitrogen atoms, while the second ruthenium atom binds to one pyridyl and two anilino nitrogens, showcasing the versatility of the aminopyridine scaffold in binding multiple metal centers.

Formation of Discrete Coordination Complexes

2,6-Dichloropyridin-4-amine and its derivatives can form a variety of discrete coordination complexes, ranging from simple mononuclear species to complex polynuclear arrangements. The specific outcome often depends on the metal ion, the reaction conditions, and the stoichiometry of the reactants.

Studies on similar chloro-substituted pyrazin-2-amine ligands with copper(I) bromide have demonstrated the formation of both one-dimensional (1D) and two-dimensional (2D) coordination polymers. nih.gov In these structures, the aminopyrazine ligands can adopt either a monodentate or a bridging (μ2-N,N') coordination mode. nih.gov The choice of coordination is influenced by steric hindrance from the chloro substituents. nih.gov For example, the absence of a chloro group at the C6 position in some aminopyrazines favors coordination at the adjacent N1 nitrogen. nih.gov These findings suggest that 2,6-dichloropyridin-4-amine, with its two chloro atoms flanking the pyridine nitrogen, would likely exhibit controlled and predictable coordination behavior, potentially favoring specific isomeric forms or coordination geometries. nih.gov

The table below summarizes observed coordination modes in related aminopyridine and aminopyrazine systems.

Ligand SystemMetal IonCoordination ModeResulting Structure
Chloro-substituted pyrazin-2-aminesCopper(I)Monodentate and μ2-N,N' bridging1D and 2D Coordination Polymers nih.gov
AnilinopyridinatesRuthenium(II/III)BridgingDinuclear Complexes

Supramolecular Assembly through Non-Covalent Interactions

Beyond direct coordination to metal ions, 2,6-dichloropyridin-4-amine hydrochloride is adept at forming extended supramolecular assemblies through a network of non-covalent interactions. These interactions, including hydrogen and halogen bonds, as well as π-stacking, are fundamental to its crystal engineering applications.

Hydrogen Bonding Networks

Hydrogen bonding is a dominant force in the crystal packing of this compound. The primary donors are the protons of the amino group and the pyridinium (B92312) cation (N-H), while the acceptors can be the pyridine nitrogen, the chloride anion, and even the chloro substituents.

The table below details common hydrogen bond synthons observed in related aminopyridine crystal structures.

DonorAcceptorSynthon TypeResulting Motif
N-H (Amino)N (Pyridine)HomosynthonChains nih.gov
N⁺-H (Pyridinium)Cl⁻ (Anion)HeterosynthonLayers researchgate.netnih.gov
N-H (Amino)O (Carboxylate)HeterosynthonAcid/base pairs
O-H (Carboxylic Acid)N (Pyridine)HeterosynthonAcid/base pairs

Halogen Bonding Phenomena and its Directionality

The chlorine atoms in 2,6-dichloropyridin-4-amine are not merely passive substituents; they actively participate in halogen bonding (XB). A halogen bond is a directional, non-covalent interaction between an electrophilic region (a σ-hole) on a halogen atom and a nucleophilic site. acs.org The strength of this interaction generally increases with the polarizability of the halogen (Cl < Br < I) and the presence of electron-withdrawing groups on the molecule. nih.gov

In coordination polymers formed from 2,5-dihalopyridines and copper(I) halides, C—Cl···Br–Cu halogen bonds have been observed, contributing to the formation of 3D supramolecular networks. researchgate.netnih.gov The directionality of the halogen bond is a key feature, with the R–X···Y angle typically being close to 180°. rsc.org In some crystal structures, halogen atoms can act as both donors and acceptors, leading to C–Cl···Cl–C contacts that further stabilize the packing. nih.gov The chloride anion from the hydrochloride salt can also act as a potent halogen bond acceptor, forming interactions with the chlorine atoms of the pyridinium cation. nih.gov

The significance of various intermolecular contacts, including halogen bonds, in the crystal packing of 4-amino-3,5-dichloropyridine (B195902) has been quantified using Hirshfeld surface analysis.

Interaction TypeContribution to Crystal Packing
Cl⋯H/H⋯Cl40.1% nih.gov
H⋯H15.7% nih.gov
N⋯H/H⋯N13.1% nih.gov
Cl⋯Cl7.1% nih.gov
Cl⋯C/C⋯Cl3.8% nih.gov

Pi-Stacking Interactions in Crystal Engineering

Pi-stacking interactions between the aromatic pyridine rings are another crucial element in the solid-state assembly of this compound. These interactions, driven by electrostatic and dispersion forces, contribute significantly to the thermodynamic stability of the crystal lattice.

In the crystal structure of 4-amino-3,5-dichloropyridine, neighboring hydrogen-bonded chains are interconnected by offset π–π stacking interactions. nih.gov These interactions are characterized by specific geometric parameters, such as the distance between the centroids of the rings and the perpendicular distance between the ring planes. For the aforementioned isomer, the centroid-to-centroid distance is 3.8638 Å, with a perpendicular distance of 3.4954 Å and a slip angle of 25.2°. nih.gov The presence of electron-withdrawing chloro-substituents can influence the nature of these interactions. Theoretical studies on substituted pyridinium ions have shown that electron-withdrawing groups generally decrease the strength of π⁺-π⁺ stacking interactions. nih.gov Nevertheless, these forces remain a key structure-directing element, often working in concert with hydrogen and halogen bonds to create complex and stable three-dimensional architectures. mdpi.com

Research on Metal-Organic Frameworks (MOFs) incorporating Pyridine Derivatives (General Relevance)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The versatility of their structure and function has made them a focal point of materials science research. Pyridine derivatives are widely used as organic linkers in the synthesis of MOFs due to the ability of the pyridine nitrogen to coordinate strongly with metal centers.

While there is no specific research detailing the incorporation of 2,6-dichloropyridin-4-amine into MOFs, the broader field of MOF chemistry involving pyridine-based ligands offers a clear indication of its potential. The functional groups on the pyridine ring play a crucial role in determining the final structure and properties of the MOF. For instance, the introduction of pendant functional groups, such as amino or chloro groups, can influence the framework's topology, porosity, and catalytic activity. nih.gov

The synthesis of MOFs often involves the use of mixed-ligand systems to create novel structures and functionalities. universityofgalway.ie For example, pyridine-based ligands are often used in combination with polycarboxylate ligands to build robust 2D and 3D networks. universityofgalway.ieresearchgate.net The pyridine moiety can stabilize inorganic secondary building units (SBUs), which are then connected by the carboxylate linkers to form the extended framework. universityofgalway.ie

The functionalization of pyridine ligands has been shown to be an effective strategy for tuning the properties of MOFs. A study on iron-pyridinophane complexes demonstrated that substitution at the 4-position of the pyridine ring can regulate the electronic properties of the metal center and, consequently, its catalytic activity, without significantly altering the coordination geometry. nih.gov This highlights the potential of using substituted pyridines like 2,6-dichloropyridin-4-amine to design MOFs with tailored electronic and catalytic properties.

Furthermore, the incorporation of pyridine derivatives into MOFs can lead to materials with interesting applications, such as gas storage and separation, catalysis, and chemical sensing. nih.gov For example, MOFs functionalized with pyridine groups have been developed as fluorescent sensors for the detection of specific molecules. nih.gov The presence of the amino group in 2,6-dichloropyridin-4-amine could also impart specific functionalities, such as providing sites for post-synthetic modification or enhancing the framework's affinity for certain guest molecules.

The table below summarizes various pyridine derivatives that have been successfully used in the synthesis of MOFs and their resulting structural features, illustrating the potential for 2,6-dichloropyridin-4-amine as a ligand in this field.

Pyridine-Based LigandCo-ligandResulting MOF DimensionalityKey Structural Feature
Pyridine-3,5-dicarboxylic acidVarious amino alcohols0D, 2D, and 3DStructural diversity dependent on template molecules rsc.org
4'-(Pyridin-4-yl)-[2,2':6',2''-terpyridine]-4,4''-dicarboxylic acidNone3DDual coordination layers connected by hydrogen bonding nih.gov
Pyridine-2,3-dicarboxylic acid1,3-bis(4-pyridyl)propane3DInterpenetrated 2D layers researchgate.net
4-(2-carboxyvinyl)benzoic acid with pendant amino/alkoxy groupsNoneIsostructural with varying interpenetrationTunable functionalities based on pendant groups nih.gov

Q & A

What are the key physicochemical properties of 2,6-dichloropyridin-4-amine Hydrochloride critical for experimental reproducibility?

Answer:

  • Molecular formula : C₅H₄Cl₂N₂ · HCl (molecular weight: 163.01 g/mol) .
  • Melting point : 169–173°C (lit.), density : 1.497 g/cm³ .
  • Solubility : Freely soluble in polar solvents like water and methanol; insoluble in ether and toluene .
  • Storage : Stable under dry, room-temperature conditions but requires protection from light .

Methodological Note : When designing experiments, confirm solubility in target solvents via pre-experiment trials, and use inert atmospheres (e.g., nitrogen) during synthesis to minimize degradation .

How can researchers validate the purity of this compound using HPLC?

Answer:

  • Column : Kromasil C18 (150 mm × 4.6 mm, 5 µm) .
  • Mobile phase : 0.03 mol·L⁻¹ KH₂PO₄:methanol (70:30), flow rate 1 mL·min⁻¹ .
  • Detection : UV at 207 nm.
  • Validation :
    • Linearity : 1.09–10.90 µg·mL⁻¹ (r² = 0.9999) .
    • Recovery : 99.67–100.1% with RSD <1.3% .

Advanced Tip : Include internal standards (e.g., structurally similar analogs) to correct for matrix effects in complex samples.

What advanced strategies optimize the synthesis of tert-butyl 2,6-dichloropyridin-4-ylcarbamate from this compound?

Answer:

  • Reaction conditions :
    • Catalyst : DMAP (3.2 mmol) in THF at 60–70°C for 23 hours .
    • Yield : 74% after purification by reduced-pressure distillation .
  • Critical variables :
    • Temperature control : Excess heat (>70°C) promotes side reactions (e.g., dechlorination).
    • Solvent choice : THF enhances Boc-group incorporation compared to DMF .

Troubleshooting : Low yields may result from moisture; ensure anhydrous conditions using molecular sieves.

How should researchers address contradictions in reported solubility data for this compound?

Answer:

  • Data conflicts : Some sources report water solubility as "freely soluble" , while others omit quantitative data .
  • Resolution :
    • Perform dynamic light scattering (DLS) to detect aggregation in aqueous solutions.
    • Validate via saturation shake-flask method:
  • Prepare saturated solutions at 25°C, filter, and quantify via HPLC .
    3. Cross-reference with thermogravimetric analysis (TGA) to rule out hydrate formation .

What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • PPE : Nitrile gloves, lab coat, and goggles .
  • Ventilation : Use fume hoods during synthesis or weighing .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • First aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

How can stability studies under varying pH and temperature conditions inform experimental design?

Answer:

  • Experimental design :
    • pH stability : Incubate compound in buffers (pH 2–12) at 25°C for 24 hours; monitor degradation via HPLC .
    • Thermal stability : Heat samples to 40–80°C for 1–6 hours; assess using TGA or differential scanning calorimetry (DSC) .
  • Key finding : Degradation accelerates above 70°C, suggesting refrigeration (4°C) for long-term storage .

What methodologies enable structural modification of this compound for structure-activity studies?

Answer:

  • Derivatization routes :
    • N-Alkylation : React with CH₃ONa in NMP at 140°C to introduce methyl groups .
    • Cross-coupling : Use Pd catalysts for Suzuki-Miyaura reactions to attach aryl groups .
  • Analytical validation : Confirm modifications via LC-MS and ¹H NMR .

Advanced Note : Computational modeling (e.g., DFT) can predict reactivity sites to guide synthetic routes .

How do impurities in this compound impact pharmacological assays, and how can they be controlled?

Answer:

  • Common impurities : Residual solvents (e.g., THF), dechlorinated byproducts .
  • Control strategies :
    • Purification : Recrystallization from ethanol/water (1:3 v/v) reduces impurities to <0.1% .
    • QC testing : Use ICP-MS for heavy metal detection (limit: ≤20 µg/g) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.